molecular formula C10H19N B13008663 2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine

2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine

Cat. No.: B13008663
M. Wt: 153.26 g/mol
InChI Key: KYIZMQGZWKMNGV-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine is an organic compound with the molecular formula C10H19N, characterized by a rigid bicyclic framework . This high-purity reagent is intended for research applications and is not for diagnostic or therapeutic use. Compounds based on the 1,3,3-trimethylbicyclo[2.2.1]heptane structure, which is closely related to this amine, are of significant interest in medicinal chemistry. Research indicates that such bicyclic fragments serve as valuable lipophilic components in drug discovery. For instance, analogs containing the 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine moiety have been utilized in the synthesis of ureas that act as potent inhibitors of RNA virus replication and the enzyme soluble epoxide hydrolase (sEH) . Furthermore, the carboxamide derivative of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine has been investigated as a high-affinity cannabinoid CB2 receptor antagonist, highlighting the potential of this chemical scaffold in designing receptor-targeting molecules . The rigid, three-dimensional structure of the 2,3,3-trimethylbicyclo[2.2.1]heptane skeleton makes it a promising building block for developing novel chemical entities and exploring structure-activity relationships in various research programs.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,3,3-trimethylbicyclo[2.2.1]heptan-1-amine

InChI

InChI=1S/C10H19N/c1-7-9(2,3)8-4-5-10(7,11)6-8/h7-8H,4-6,11H2,1-3H3

InChI Key

KYIZMQGZWKMNGV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2CCC1(C2)N)(C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Functionalized Bicyclo[2.2.1]heptanones

  • Synthesis of 3,3-Dimethylbicyclo[2.2.1]heptan-2-one
    This ketone is a key intermediate, prepared by alkylation of bicyclo[2.2.1]heptan-2-one derivatives. For example, treatment of 3-exo-methylbicyclo[2.2.1]heptan-2-one with sodium bis(trimethylsilyl)amide followed by iodomethane alkylation at low temperature (-78 °C to 0 °C) yields 3,3-dimethyl derivatives in high yield (up to 89%) after purification by flash chromatography.

  • Methylation via Methyllithium
    Alternatively, 3,3-dimethylbicyclo[2.2.1]heptan-2-one can be prepared by reaction of bicyclo[2.2.1]heptan-2-one with methyllithium at low temperature, followed by aqueous workup and purification.

Conversion of Ketones to Amines

  • Oxime Formation and Reduction
    A classical approach involves converting the bicyclic ketone to the corresponding oxime using hydroxylamine hydrochloride in ethanol/water with sodium acetate as base at 60 °C overnight. The oxime intermediate can then be reduced to the amine. This method is well-documented for related bicyclic systems such as camphor derivatives.

  • Imine Formation and Subsequent Reduction
    Another method involves formation of a hindered imine by reacting the bicyclic ketone with methylamine or other amines under controlled conditions (e.g., sealed system, reflux with titanium tetrachloride and trimethylamine). The imine is then reduced using organometallic reagents or catalytic hydrogenation.

  • Direct Amination via Catalytic Hydrogenation
    In some patents, the ketone is converted to an intermediate Schiff base or related imine, which is then catalytically hydrogenated (e.g., Pd/C catalyst under hydrogen pressure) to yield the bicyclic amine.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Reference
Alkylation of bicyclo[2.2.1]heptan-2-one with iodomethane NaHMDS, THF, -78 °C to 0 °C 89 High purity after flash chromatography
Oxime formation from camphor Hydroxylamine HCl, NaOAc, EtOH/H2O, 60 °C Not specified Overnight reaction, TLC monitored
Imine formation with methylamine TiCl4, trimethylamine, reflux, sealed system 61 Order of addition critical
Catalytic hydrogenation of Schiff base Pd/C, H2, 25 °C, 50 psi Not specified Selective reduction to amine
Curtius rearrangement for amine derivatives DPPA, triethylamine, toluene, 110 °C Not specified Adaptable for amine synthesis

Detailed Research Findings and Notes

  • The oxime route is a classical and reliable method for converting bicyclic ketones to amines, with mild conditions and straightforward workup.

  • The imine formation and reduction method requires careful control of reagent addition and reaction conditions to avoid side reactions and achieve good yields.

  • The alkylation of bicyclic ketones to introduce methyl groups at the 3-position is efficiently done using strong bases like sodium bis(trimethylsilyl)amide or methyllithium at low temperatures, ensuring regioselectivity and high yield.

  • Catalytic hydrogenation of imines or Schiff bases provides a clean route to amines but requires specialized equipment and careful control of hydrogen pressure and catalyst.

  • The use of diphenylphosphoryl azide (DPPA) in Curtius rearrangement offers an alternative pathway to amine derivatives, especially useful for preparing urea derivatives and related compounds.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces nitro compounds or oxides.

    Reduction: Yields various amine derivatives.

    Substitution: Results in the formation of substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents
Recent studies have identified bicyclo[2.2.1]heptane derivatives, including 2,3,3-trimethylbicyclo[2.2.1]heptan-1-amine, as promising candidates in the development of anti-cancer drugs. For instance, certain derivatives have been shown to act as selective antagonists for the CXCR2 receptor, which is implicated in cancer metastasis. These compounds demonstrated significant anticancer activity and favorable pharmacokinetic profiles in preclinical trials .

Case Study: CXCR2 Antagonists
A study focused on the synthesis of bicyclo[2.2.1]heptane derivatives revealed that specific configurations of these compounds exhibit potent activity against cancer cell lines. The research highlighted the importance of molecular docking studies to optimize binding affinities and selectivity towards CXCR2 over CXCR1 .

Materials Science Applications

2. Synthesis of Functionalized Polymers
The compound is also utilized in the synthesis of functionalized polymers that can be applied in coatings and adhesives. Its bicyclic structure provides unique mechanical properties that enhance the performance of materials under stress.

Table 1: Properties of Functionalized Polymers Derived from Bicyclo[2.2.1]heptane

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityUp to 200°C

Synthetic Pathways

The synthesis of 2,3,3-trimethylbicyclo[2.2.1]heptan-1-amine typically involves multi-step organic reactions starting from simpler bicyclic precursors. The reaction conditions and yields can vary significantly based on the specific synthetic route employed.

Example Synthetic Route
A common method involves:

  • Starting Material : Bicyclo[2.2.1]heptene
  • Reagents : Ammonia or amine derivatives
  • Conditions : High temperature and pressure

This pathway has been optimized to achieve high yields while maintaining purity.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional properties of 2,3,3-trimethylbicyclo[2.2.1]heptan-1-amine are critically influenced by the positions of methyl groups and the amine moiety. Below is a comparative analysis with key analogs:

Substitution Patterns and Stereochemistry

Compound Name Substituent Positions Amine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine 2,3,3-trimethyl 1 C₁₀H₁₉N 153.26 Potential enzyme inhibitor scaffold [14, 18]
Mecamylamine (N,2,3,3-Tetramethyl derivative) 2,3,3-trimethyl + N-methyl 2 C₁₁H₂₁N 167.29 Nicotinic acetylcholine receptor antagonist [9, 15]
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine 1,7,7-trimethyl 2 C₁₀H₁₉N 153.26 RNA virus replication inhibitor [3]
2-Bromobicyclo[2.2.1]heptan-1-amine Bromine at 2 1 C₇H₁₃BrN 190.10 Reactive intermediate in synthesis [7, 17]
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine 2,6,6-trimethyl 3 C₁₀H₁₉N 153.26 Lipophilic group for drug design [19]
Key Observations:
  • Amine Position : Amine placement at position 1 (vs. 2 or 3) alters hydrogen-bonding capabilities and electronic interactions, impacting biological activity. For example, mecamylamine’s N-methylated amine at position 2 enhances its blood-brain barrier penetration .
  • Ring System Variations : Bicyclo[3.1.1]heptane derivatives (e.g., 2,6,6-trimethyl analog) exhibit distinct conformational flexibility compared to the [2.2.1] system, influencing binding to biological targets .

Physicochemical Properties

  • Lipophilicity : Methyl-rich analogs (e.g., 2,3,3-trimethyl and 2,6,6-trimethyl) exhibit high logP values (~3.5), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Steric shielding in 2,3,3-trimethyl derivatives increases decomposition temperatures compared to unsubstituted bicycloheptane amines .

Biological Activity

2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine is a bicyclic amine compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bicyclo[2.2.1] framework with three methyl groups, suggests significant pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H15N
  • Molecular Weight : 153.265 g/mol

The compound's structure may influence its interaction with biological targets such as enzymes and receptors, which is critical for assessing its therapeutic potential.

Biological Activity Overview

While specific data on the biological activity of 2,3,3-trimethylbicyclo[2.2.1]heptan-1-amine is limited, compounds with similar structural features often exhibit notable pharmacological effects.

Potential Pharmacological Properties

Bicyclic amines have been studied for various biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines.
  • Antiviral Activity : Certain bicyclic amines demonstrate potential in inhibiting viral replication.

Synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine

The synthesis typically involves several steps that may vary based on desired purity and yield. The compound can be synthesized from precursors like camphor through classical or sonochemical methods.

Antimycobacterial Activity

A study evaluating derivatives of bicyclo[2.2.1]heptane reported that certain synthesized compounds exhibited significant activity against Mycobacterium tuberculosis. For instance:

  • Compound 7j demonstrated a minimal inhibitory concentration (MIC) of 3.12 µg/mL, comparable to ethambutol .

Antiviral Activity

Research on camphor-based compounds indicated that some derivatives possess antiviral properties against influenza virus strains:

  • Compounds with camphor moieties showed high efficacy in inhibiting viral replication in vitro, surpassing traditional antiviral drugs in selectivity indices .

Antimicrobial Properties

In another study focusing on sulfur-modified compounds derived from camphor:

  • The synthesized compounds displayed varying degrees of antimicrobial activity against strains like Staphylococcus epidermidis and Escherichia coli, with MIC values ranging from 16 µg/mL to 512 µg/mL depending on the derivative .

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds related to 2,3,3-trimethylbicyclo[2.2.1]heptan-1-amine:

Compound NameMolecular FormulaKey Features
1,3,3-trimethylbicyclo[2.2.1]heptan-2-amineC9H15NSimilar bicyclic structure; different amine position
N,N-dimethylbicyclo[2.2.1]heptan-1-aminesC9H15NDimethylated variant; altered steric properties
1-methylbicyclo[2.2.1]heptan-1-aminesC9H15NContains a single methyl group; different reactivity

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